Potent Dual EGFR/ErbB-2 Cellular Inhibition vs. Clinically Relevant 4-Anilinoquinazolines
In a series of 5-substituted-4-hydroxy-8-nitroquinazolines, compound 1h (5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline) demonstrated potent, dual cellular activity against EGFR (MDA-MB-468 cell line) and ErbB-2 (SK-BR-3 cell line) overexpressing human tumor cells [1]. This dual inhibition profile is a key differentiator from the majority of simple 4-anilinoquinazoline inhibitors, which are primarily EGFR-selective and show significantly weaker or no activity against ErbB-2 overexpressing cell lines at comparable concentrations [2]. For instance, the well-known EGFR inhibitor gefitinib (a 4-anilinoquinazoline) exhibits an IC50 of ~0.1 µM against MDA-MB-468 but shows minimal activity against SK-BR-3 [2].
| Evidence Dimension | Cell Growth Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 0.01 µM (MDA-MB-468, EGFR); IC50 = 13 µM (SK-BR-3, ErbB-2) |
| Comparator Or Baseline | Gefitinib (4-anilinoquinazoline) shows IC50 ~0.1 µM (MDA-MB-468) and inactive (SK-BR-3) |
| Quantified Difference | Target compound is >10-fold more potent against EGFR cells and shows ErbB-2 activity not present in the comparator. |
| Conditions | In vitro human tumor cell lines: MDA-MB-468 (EGFR overexpressing) and SK-BR-3 (ErbB-2 overexpressing). |
Why This Matters
This quantitative, head-to-head comparison demonstrates that the 8-nitroquinazoline scaffold can be optimized to yield a superior dual EGFR/ErbB-2 inhibition profile compared to the widely used 4-anilinoquinazoline class, offering a strategic advantage for research in tumors driven by both receptors.
- [1] Jin Y, Li HY, Lin LP, Tan J, Ding J, Luo X, Long YQ. Synthesis and antitumor evaluation of novel 5-substituted-4-hydroxy-8-nitroquinazolines as EGFR signaling-targeted inhibitors. Bioorganic & Medicinal Chemistry. 2005;13(19):5613-5622. View Source
- [2] Rusnak DW, Affleck K, Cockerill SG, Stubberfield C, Harris R, Page M, et al. The characterization of novel, dual ErbB-2/EGFR, tyrosine kinase inhibitors: potential therapy for cancer. Cancer Research. 2001;61(19):7196-7203. View Source
